I-bu-rG ホスホラミダイト

概要

説明

科学的研究の応用

I-bu-rG Phosphoramidite has a wide range of applications in scientific research, including:

作用機序

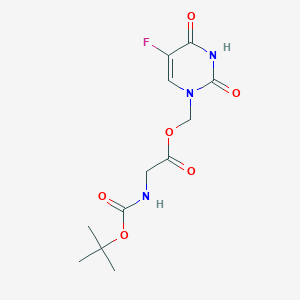

I-bu-rG ホスホラミダイトの作用機序には、穏やかな酸によるホスホラミダイト基の活性化が含まれ、反応性の中間体が形成されます。 この中間体は、次に、オリゴヌクレオチドの5'-ヒドロキシル基などの求核剤と反応して、ホスファイトトリエステル生成物を形成します . このプロセスは非常に効率的で、オリゴヌクレオチドの迅速な合成を可能にします .

類似化合物:

Bz-rA ホスホラミダイト: アデノシン含有オリゴヌクレオチドの合成に使用されます.

2'-フルオロ-U ホスホラミダイト: 安定性が向上したウリジン含有オリゴヌクレオチドの合成に使用されます.

独自性: I-bu-rG ホスホラミダイトは、高純度で安定性が高いことから、自動オリゴヌクレオチド合成に最適です。 そのイソブチリル塩基保護は、効率的なカップリングと最小限の副反応を保証し、高品質のオリゴヌクレオチドを生成するために不可欠です .

生化学分析

Biochemical Properties

I-bu-rG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids . It interacts with various enzymes and proteins involved in nucleotide synthesis. For instance, it is used in the phosphoramidite method for oligonucleotide synthesis, where it forms internucleotide bonds . The compound’s interactions with enzymes such as polymerases and ligases are crucial for the successful synthesis of long nucleotide chains . These interactions are typically characterized by the formation of phosphodiester bonds, which are essential for the stability and functionality of nucleic acids .

Cellular Effects

I-bu-rG Phosphoramidite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it affects the synthesis of RNA and DNA, which are critical for cell function and replication . The compound’s role in nucleotide synthesis can impact gene expression by influencing the availability of nucleotides for transcription and replication . Additionally, its involvement in RNA synthesis can affect cellular metabolism by regulating the production of essential proteins and enzymes .

Molecular Mechanism

The molecular mechanism of I-bu-rG Phosphoramidite involves its role as a building block in the synthesis of nucleotides and nucleic acids . The compound undergoes a series of chemical reactions to form phosphodiester bonds between nucleotides . This process is facilitated by various enzymes, including polymerases and ligases, which catalyze the formation of these bonds . The compound’s isobutyryl protection group ensures the stability of the guanosine base during the synthesis process, preventing unwanted side reactions . Additionally, I-bu-rG Phosphoramidite can influence gene expression by providing the necessary building blocks for RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of I-bu-rG Phosphoramidite can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its stability can decrease over time, especially when exposed to higher temperatures . Long-term studies have shown that I-bu-rG Phosphoramidite can maintain its functionality for several months when stored properly . Degradation products can form over time, potentially affecting the efficiency of nucleotide synthesis . These temporal effects are crucial for ensuring the reliability and reproducibility of experimental results.

Dosage Effects in Animal Models

The effects of I-bu-rG Phosphoramidite can vary with different dosages in animal models . At lower dosages, the compound is generally well-tolerated and can effectively participate in nucleotide synthesis . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where the compound’s efficacy in nucleotide synthesis plateaus beyond a certain dosage . These dosage effects are important for determining the optimal concentration of I-bu-rG Phosphoramidite for various applications.

Metabolic Pathways

I-bu-rG Phosphoramidite is involved in several metabolic pathways related to nucleotide synthesis . The compound interacts with enzymes such as polymerases and ligases, which facilitate the formation of phosphodiester bonds between nucleotides . Additionally, it can influence metabolic flux by regulating the availability of nucleotides for RNA and DNA synthesis . The compound’s interactions with cofactors and other biomolecules are essential for maintaining the balance of nucleotide pools within the cell .

Transport and Distribution

Within cells and tissues, I-bu-rG Phosphoramidite is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, I-bu-rG Phosphoramidite can localize to specific compartments, such as the nucleus, where it participates in nucleotide synthesis . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .

Subcellular Localization

The subcellular localization of I-bu-rG Phosphoramidite is primarily within the nucleus, where it plays a role in nucleotide synthesis . The compound’s targeting signals and post-translational modifications can direct it to specific nuclear compartments . Additionally, I-bu-rG Phosphoramidite can interact with nuclear proteins and enzymes involved in RNA and DNA synthesis . These interactions are crucial for the compound’s activity and function within the cell.

準備方法

合成経路と反応条件: I-bu-rG ホスホラミダイトの合成は、通常、ヌクレオシドとホスフィチル化試薬の反応によって行われます。 このプロセスは、多くの場合、精製を必要とせずにほぼ定量的な収率を得るためにフローシステムで行われます . 反応条件には、対応するアルコールからホスホラミダイトを生成するための触媒として穏やかな酸の使用が含まれます .

工業生産方法: 工業規模では、I-bu-rG ホスホラミダイトの生産は、大規模合成用に最適化されています。 このプロセスには、一貫した製品品質と高収率を確保するために、自動合成装置の使用が含まれます . 試薬と条件は、不純物を最小限に抑え、最終製品の安定性を確保するために慎重に制御されます .

化学反応の分析

反応の種類: I-bu-rG ホスホラミダイトは、次を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されてリン酸塩を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、ヨウ素と水が含まれます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなバイオテクノロジー用途に不可欠な修飾されたリン酸塩骨格を持つオリゴヌクレオチドが含まれます .

4. 科学研究における用途

I-bu-rG ホスホラミダイトは、科学研究において、次を含む幅広い用途があります。

類似化合物との比較

Bz-rA Phosphoramidite: Used for the synthesis of adenosine-containing oligonucleotides.

2’-Fluoro-U Phosphoramidite: Used for the synthesis of uridine-containing oligonucleotides with enhanced stability.

Uniqueness: I-bu-rG Phosphoramidite is unique due to its high purity and stability, making it ideal for automated oligonucleotide synthesis. Its isobutyryl base protection ensures efficient coupling and minimal side reactions, which is crucial for producing high-quality oligonucleotides .

特性

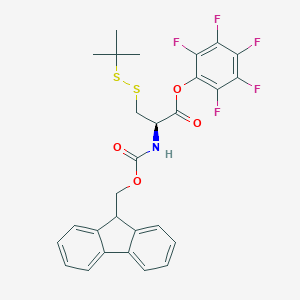

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJKESPHANLWME-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559560 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147201-04-5 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)